molecular formula C11H15NO2 B8367225 (+)-4-(2-Methylbutyl)-nitrobenzene

(+)-4-(2-Methylbutyl)-nitrobenzene

Cat. No.: B8367225
M. Wt: 193.24 g/mol
InChI Key: UXWSQSUEIJOVEB-UHFFFAOYSA-N
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Description

(+)-4-(2-Methylbutyl)-nitrobenzene is a chiral nitroaromatic compound characterized by a nitro group (-NO₂) at the para position of a benzene ring and a branched 2-methylbutyl substituent. The stereochemistry of the 2-methylbutyl group (denoted by the "+" enantiomer) influences its physical, chemical, and biological properties. Nitrobenzene derivatives are widely studied for applications in liquid crystals, organic synthesis, and materials science due to their electron-withdrawing nitro group and tunable alkyl side chains .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(2-methylbutyl)-4-nitrobenzene

InChI

InChI=1S/C11H15NO2/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3

InChI Key

UXWSQSUEIJOVEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The 2-methylbutyl group introduces steric bulk and chirality, distinguishing it from simpler alkyl-nitrobenzenes like 4-methylnitrobenzene or 4-ethylnitrobenzene . Key comparisons include:

Property Nitrobenzene 4-Methylnitrobenzene (+)-4-(2-Methylbutyl)-nitrobenzene (Inferred)
Molecular Weight (g/mol) 123.11 137.14 ~193.25
Melting Point (°C) -6 52–54 Likely < 50 (branching lowers crystallinity)
Boiling Point (°C) 210.9 245 ~270–290 (higher MW, branched chain)
Water Solubility (g/L) 1.9 (20°C) ~0.5 <0.1 (increased hydrophobicity)
LogP (Octanol-Water) 1.85 ~2.3 ~3.5–4.0 (longer alkyl chain)

The branched 2-methylbutyl group reduces symmetry, lowering melting points compared to linear analogs. Its hydrophobicity exceeds nitrobenzene and 4-methylnitrobenzene, impacting environmental persistence and biological uptake .

Chemical Reactivity

The nitro group deactivates the benzene ring toward electrophilic substitution. However, the electron-donating 2-methylbutyl group slightly counteracts this effect, making the compound more reactive than nitrobenzene in reactions like reduction (e.g., catalytic hydrogenation to amines) . Compared to 4-octylphenyl derivatives (e.g., CE8 in ), the shorter 2-methylbutyl chain may reduce steric hindrance in mesophase formation but limit thermal stability in liquid crystal applications .

Toxicological and Environmental Behavior

Nitrobenzene is toxic, causing methemoglobinemia and hepatotoxicity . This could reduce acute toxicity compared to nitrobenzene but increase bioaccumulation due to higher lipophilicity . Environmental releases (e.g., from industrial facilities) are likely minimal, as nitrobenzene derivatives with complex alkyl chains are less commonly produced at scale .

Research Findings

Dielectric and Mesophase Behavior

Studies on 4-(2-methylbutyl)phenyl benzoate liquid crystals (e.g., CE8) reveal that branched alkyl chains enhance molecular flexibility, stabilizing blue phases and smectic mesophases .

Chirality and Stereochemical Effects

The (S)-2-methylbutyl group in related organophosphates () enhances lipophilicity and membrane permeability . For this compound, chirality may influence interactions with biological targets or chiral stationary phases in chromatography, though specific data are lacking.

Stability and Degradation

Nitrobenzene undergoes photodegradation and microbial reduction to aniline . The 2-methylbutyl substituent may slow degradation due to steric shielding of the nitro group, increasing environmental persistence.

Data Tables

Table 1: Comparative Physicochemical Properties

Property Nitrobenzene This compound
Density (g/cm³) 1.20 ~1.05 (estimated)
Vapor Pressure (mmHg) 0.3 (20°C) <0.1 (lower volatility)
Refractive Index 1.556 ~1.52 (branching effect)

Table 2: Environmental and Toxicological Metrics

Metric Nitrobenzene This compound
Bioaccumulation Factor Low Moderate (higher LogP)
LD50 (Rat, oral) 590 mg/kg Not established
Half-life in Water 2–20 days >30 days (inferred)

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